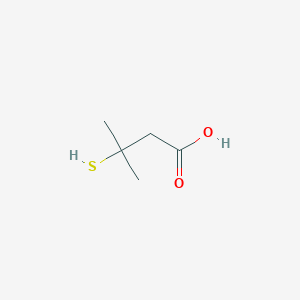

3-Methyl-3-sulfanylbutanoic acid

Description

Contextualization within Thiol-Containing Carboxylic Acids

3-Methyl-3-sulfanylbutanoic acid belongs to the class of thiol-containing carboxylic acids, also known as thiocarboxylic acids. These organosulfur compounds are characterized by the presence of a sulfur atom that replaces one of the oxygen atoms in a carboxylic acid. wikipedia.org This substitution gives rise to two possible tautomeric forms: the thione form (RC(S)OH) and the thiol form (RC(O)SH). wikipedia.org The thiol form, as seen in this compound, is generally the more common and stable tautomer. wikipedia.org

The presence of the thiol group imparts distinct chemical properties to these molecules. Notably, thiocarboxylic acids are significantly more acidic than their carboxylic acid counterparts. For instance, thioacetic acid has a pKa near 3.4, whereas acetic acid has a pKa of 4.72. wikipedia.org This increased acidity is a critical factor in their reactivity and biological function.

Structural Diversity and Key Derivatives of Academic Interest

The core structure of this compound serves as a scaffold for a wide array of derivatives that are of significant interest to the academic community. These derivatives often exhibit unique properties and have been instrumental in various research applications.

Stereoisomeric Forms

A prominent example of a stereoisomeric form is (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, more commonly known as D-Penicillamine. synzeal.comchemspider.com This compound is a chiral molecule, with the (2S) designation indicating the specific spatial arrangement of the amino group. nih.govnih.gov Its stereochemistry is crucial to its biological activity and recognition by enzymes and receptors. The L-isomer, (2R)-2-amino-3-methyl-3-sulfanylbutanoic acid, also exists and is referred to as L-(+)-Penicillamine. matrix-fine-chemicals.comchemspider.com

Functionalized Analogues

The reactivity of the amino and carboxylic acid groups in derivatives like penicillamine (B1679230) allows for the synthesis of various functionalized analogues.

N-acetylated derivatives: N-Acetyl-D-penicillamine is a key example where the amino group is modified by the addition of an acetyl group. chemspider.com This modification can alter the molecule's polarity, solubility, and metabolic stability. The DL-form, N-acetyl-3-mercapto-DL-valine, has also been studied. nih.gov

Benzyloxycarbonylated derivatives: While specific research on benzyloxycarbonylated derivatives of this compound is not extensively detailed in the provided results, this type of modification is a common strategy in peptide and amino acid chemistry to protect the amino group during synthesis.

Broad Academic Relevance across Disciplines

The study of this compound and its derivatives extends across multiple scientific fields. In biochemistry, research has explored the role of related sulfur-containing compounds in biological processes. For example, studies on human axillary sweat have identified precursors to volatile sulfur compounds, such as (S)-3-methyl-3-sulfanylhexan-1-ol, which are structurally related to this compound. nih.gov This highlights the involvement of such molecules in microbial metabolism and the generation of specific odors.

In medicinal chemistry, derivatives like penicillamine have been the subject of extensive investigation. The development of functionalized analogues, including those with substituents on the nitrogen of a thioxothiazolidin-4-one ring, has been explored for potential antimicrobial activity. mdpi.com Furthermore, the core structure of 3-methylbutanoic acid itself is a building block in the synthesis of various compounds with potential biological applications. mdpi.comnist.gov

The fundamental chemical properties and reactions of this compound and its derivatives continue to be a subject of academic inquiry, contributing to our understanding of organosulfur chemistry and its applications.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-sulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQGMMDOBGOEHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431012 | |

| Record name | 3-mercapto-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59729-24-7 | |

| Record name | 3-mercapto-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-3-sulfanylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 3-Methyl-3-sulfanylbutanoic Acid and its Precursors

The construction of the this compound backbone can be approached from several different precursors, leveraging both biochemical and traditional organic chemistry pathways.

The branched-chain amino acid L-leucine serves as a logical biochemical precursor to the carbon skeleton of this compound. In biological systems, and mimicked in biocatalytic synthesis, leucine (B10760876) can be converted to 3-methylbutanoic acid. researchgate.net This transformation typically proceeds through a series of enzymatic steps:

Transamination: Leucine is first converted to α-ketoisocaproate (KICA) by a transaminase. researchgate.net

Decarboxylation/Oxidation: KICA can then be transformed into 3-methylbutanal (B7770604) and subsequently oxidized to 3-methylbutanoic acid. researchgate.netresearchgate.net

Once the 3-methylbutanoic acid skeleton is obtained, standard chemical methods can be employed to introduce the thiol group at the tertiary C3 position. A plausible synthetic route would involve α-bromination of the corresponding acyl chloride followed by nucleophilic substitution with a sulfur nucleophile.

While specific industrial-scale synthesis routes for this compound are not widely published, general principles for the scale-up of fine chemical production for research materials can be applied. Key considerations would include:

Catalyst Selection: For transformations such as esterification or the introduction of the thiol group, heterogeneous catalysts are often preferred for ease of separation and catalyst recycling, which is crucial for cost-effectiveness and sustainability.

Reaction Conditions: Optimization of temperature, pressure, and reaction time is critical to maximize yield and minimize the formation of impurities. For instance, exothermic reactions may require specialized reactor designs to ensure efficient heat dissipation and maintain temperature control.

Purification: On a larger scale, purification methods like distillation, crystallization, and industrial chromatography are employed. The choice of method depends on the physical properties of the compound and its impurities. For a carboxylic acid like this, extraction and crystallization are common and scalable techniques.

Process Safety and Environmental Impact: Handling of reagents like thionyl chloride (for acyl chloride formation) or hydrogen sulfide (B99878) (as a potential sulfur source) requires stringent safety protocols. An eco-friendly approach would aim to use less hazardous reagents and minimize solvent waste. masterorganicchemistry.com

The synthesis of impurity standards is critical for analytical method development and quality control. (2S)-2-amino-3-methyl-3-sulfinobutanoic acid is a known impurity related to the β-lactamase inhibitor sulbactam. Its preparation requires stereoselective methods to ensure the correct (2S) configuration.

A typical synthesis involves the controlled oxidation of a precursor amino acid. Key factors in the synthesis include:

Stereocontrol: The use of chiral catalysts or starting from a chiral pool material is essential to achieve the desired enantiomeric excess.

Temperature Control: Low-temperature reactions, often between -10°C and 0°C, are employed to minimize side reactions and prevent racemization.

Purification: High-purity standards (>98%) are required for analytical purposes. This is often achieved through techniques like reverse-phase HPLC or ion-exchange chromatography.

| Reaction Parameter | Condition | Purpose |

| Starting Material | Sulbactam | Provides the core chemical structure. |

| Reagents | Ethanol, NaOH | To facilitate the transformation. |

| Temperature | 20-25°C, then cool to 10°C | Controls reaction rate and crystallization. |

| Purification | Filtration and vacuum-drying | To isolate and purify the final product. |

Strategies for Derivatization and Analog Synthesis

The presence of both a carboxylic acid and a sulfanyl (B85325) group makes this compound a versatile scaffold for the synthesis of various derivatives and analogs. These modifications can be used to explore structure-activity relationships or to fine-tune the compound's properties for specific applications.

Amidation and Esterification Reactions

The carboxylic acid moiety of this compound is a prime site for derivatization through amidation and esterification reactions.

Amidation , the formation of an amide bond, is typically achieved by reacting the carboxylic acid with an amine. This reaction often requires the activation of the carboxylic acid, which can be accomplished using a variety of coupling agents. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. A more modern approach involves organophosphorus-catalyzed methods that can facilitate the three-component condensation of an amine, a carboxylic acid, and another functional group in a single step. nih.gov

Esterification , the formation of an ester, can be carried out through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the reaction. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an alcohol. In a related context, the esterification of the similar molecule 3-methyl-3-sulfanylbutan-1-ol with citric acid has been studied, highlighting the potential for the sulfanyl group to participate in the reaction mechanism. semanticscholar.org

These reactions are fundamental in medicinal chemistry and drug development for converting carboxylic acids into more bioavailable or metabolically stable amide and ester derivatives.

Chiral Synthesis Approaches

This compound possesses a chiral center at the carbon atom bearing the sulfanyl group when it is asymmetrically substituted. The synthesis of enantiomerically pure forms of this compound is of significant interest, as different enantiomers can exhibit distinct biological activities.

One common strategy for obtaining enantiomerically pure compounds is chiral resolution . This involves separating a racemic mixture into its constituent enantiomers. A typical method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine resolving agent. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered by removing the resolving agent.

Another powerful approach is asymmetric synthesis , which aims to create a specific enantiomer directly. While specific examples for this compound are not prevalent in the literature, general methods for the asymmetric synthesis of related compounds can be considered. For instance, the asymmetric synthesis of structurally diverse amino acids has been achieved using chiral Ni(II)-complexes of glycine (B1666218) Schiff bases. nih.gov Such methodologies, involving chiral catalysts or auxiliaries, could potentially be adapted for the enantioselective synthesis of this compound or its precursors. For example, an asymmetric Michael addition to a suitable precursor could establish the chiral center with high enantioselectivity.

The development of efficient chiral syntheses is crucial for the preparation of single-enantiomer drugs and other biologically active molecules where stereochemistry plays a critical role.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure of 3-Methyl-3-sulfanylbutanoic acid. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. While experimental spectra for this specific compound are not widely published, the expected chemical shifts in both ¹H and ¹³C NMR spectra can be predicted based on its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons of the two methyl groups attached to the tertiary carbon are chemically equivalent and would likely appear as a singlet. The methylene (B1212753) (-CH₂-) protons, situated between the tertiary carbon and the carbonyl group, would also produce a singlet. The acidic proton of the carboxylic acid and the proton of the thiol group are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | ~1.4 - 1.6 | Singlet | 6H |

| -CH₂- | ~2.5 - 2.7 | Singlet | 2H |

| -SH | ~1.5 - 2.5 (variable) | Broad Singlet | 1H |

| -COOH | ~10 - 12 (variable) | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. Four distinct signals are anticipated for this compound, corresponding to the carbonyl carbon, the tertiary carbon bonded to the sulfur atom, the methylene carbon, and the equivalent methyl carbons. The chemical shift of the carbonyl carbon is typically found furthest downfield.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~175 - 180 |

| -C(CH₃)₂SH | ~45 - 55 |

| -CH₂- | ~40 - 50 |

| -C(CH₃)₂ | ~25 - 30 |

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. The molecular weight of this compound is 134.20 g/mol nih.gov. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then fragment into smaller, charged pieces.

The fragmentation of the molecular ion is often predictable. For short-chain carboxylic acids, common fragmentation pathways include the loss of hydroxyl (-OH) and carboxyl (-COOH) groups youtube.com. The cleavage of the C-C bond adjacent to the sulfur atom or the C-S bond can also occur. The presence of a sulfur atom can be identified by the characteristic isotopic pattern of sulfur-containing fragments.

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 134 | [M]⁺ Molecular Ion |

| 101 | [M - SH]⁺ |

| 89 | [M - COOH]⁺ |

| 73 | [M - CH₂COOH]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. The key functional groups of this compound have characteristic absorption bands. The O-H stretch of the carboxylic acid group gives a very broad absorption band over a wide range libretexts.orglibretexts.org. The C=O stretch of the carboxylic acid results in a strong, sharp absorption band libretexts.orgpressbooks.pub. The S-H stretch of the thiol group typically shows a weak absorption band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The S-H stretching vibration, which is often weak in IR, can be more readily observed in Raman spectra rsc.org. The C-S bond also gives rise to a characteristic Raman signal. For carboxylic acids, the C=O stretching frequency is a prominent feature in the Raman spectrum ias.ac.in.

| Functional Group | Vibration Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | - | Strong, Broad (IR) |

| Carboxylic Acid (-COOH) | C=O stretch | 1730 - 1700 | 1680 - 1640 | Strong (IR & Raman) |

| Carboxylic Acid (-COOH) | C-O stretch | 1320 - 1210 | - | Strong (IR) |

| Thiol (-SH) | S-H stretch | 2600 - 2550 | 2600 - 2550 | Weak (IR), Medium (Raman) |

| Alkyl (C-H) | C-H stretch | 3000 - 2850 | 3000 - 2850 | Strong (IR & Raman) |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used methods.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds like carboxylic acids researchgate.netnih.gov. For this compound, a reversed-phase HPLC method would typically be employed.

A common setup involves a C18 stationary phase column and a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol, often acidified to ensure the carboxylic acid is in its protonated form for better retention and peak shape. Detection can be achieved using a UV detector, although the lack of a strong chromophore in the molecule may limit sensitivity nih.gov. To enhance sensitivity and selectivity, pre-column derivatization of the thiol group with a fluorescent tag can be performed, allowing for highly sensitive fluorescence detection nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds acs.orgresearchgate.net. Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging colostate.edulibretexts.org. Therefore, a derivatization step is typically required to convert the polar carboxylic acid and thiol groups into less polar, more volatile functional groups libretexts.orgresearchgate.net.

A common derivatization method is silylation, where active hydrogens in the -COOH and -SH groups are replaced with a trimethylsilyl (B98337) (TMS) group libretexts.org. This increases the volatility and thermal stability of the compound, making it suitable for GC analysis. Once derivatized, the compound is injected into the gas chromatograph, where it is separated from other components of the mixture based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass spectral data for identification and quantification ingenieria-analitica.comnih.gov. This technique is particularly useful in metabolomics for identifying and quantifying volatile sulfur-containing compounds in biological samples acs.orgresearchgate.net.

An article focusing on "this compound" cannot be generated based on the specific outline provided. A thorough review of scientific literature reveals no evidence of this compound being used in the advanced analytical and chelation-based applications listed in the request.

The techniques specified—Continuous Flow-Injection Analysis/Merging Zones (CFIA/MZ) Spectrophotometry, Ultra-Assisted Dispersive Liquid-Liquid Microextraction (USA-DLLME) for Metal Ion Analysis, and Atom Trap Flame Atomic Absorption Spectrometry (AT-FAAS)—are highly specialized methods. nih.govnih.gov They are employed to detect and quantify metal ions, typically involving a chelating agent that binds to the metal. chim.itethernet.edu.et

There is no scientific literature indicating that this compound is utilized as a chelating agent for these specific analytical purposes. Creating an article based on this premise would require the fabrication of data and research findings, which would be scientifically inaccurate.

A structurally related compound, Penicillamine (B1679230), which is (2S)-2-amino-3-methyl-3-sulfanylbutanoic acid, is a well-known chelating agent used in medicine to treat conditions like Wilson's disease and heavy metal poisoning by binding to excess copper and other metals. wikipedia.org Research into such a compound would be more aligned with the requested outline.

To proceed, one of the following adjustments is necessary:

Focus on a different compound: The provided outline can be used to generate an article on a known chelating agent that is analyzed by these methods, such as Penicillamine .

Revise the outline: An article can be generated on This compound , but it would require a different outline based on available research, such as its synthesis, chemical properties, and established role in other fields like food and flavor science.

Please advise on which course of action you would prefer.

Coordination Chemistry and Metal Ion Chelation

Ligand Properties of 3-Methyl-3-sulfanylbutanoic Acid Derivatives

The ligand properties of this compound derivatives are centered around the key functional groups that can act as Lewis bases, donating electron pairs to a metal center. The specific nature of these groups and their spatial arrangement influence the coordination behavior and the stability of the resulting metal complexes.

The thiol (-SH) and, in derivatives like penicillamine (B1679230) ((2S)-2-amino-3-methyl-3-sulfanylbutanoic acid), the amine (-NH2) groups are crucial for metal ion binding. wikipedia.org The sulfur atom of the thiol group is a soft donor, showing a high affinity for soft or borderline metal ions such as Cu(I), Cu(II), and Pb(II). nih.govnih.gov The deprotonated form, the thiolate anion (S-), is a particularly strong coordinating agent. nih.gov

In the case of amino derivatives, the nitrogen atom of the amine group acts as a hard donor, readily coordinating with a variety of transition metal ions. The combination of the soft thiol and hard amine functionalities allows for the formation of stable five-membered chelate rings with metal ions. frontiersin.org This chelation is a key factor in the high stability of complexes formed by penicillamine with metal ions like copper. frontiersin.org

The carboxyl group (-COOH) also plays a significant role in the coordination chemistry of this compound and its derivatives. wikipedia.org Upon deprotonation to the carboxylate (-COO-), it can coordinate to metal ions in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand connecting multiple metal centers. mdpi.com In the context of chelation by amino derivatives like penicillamine, the carboxylate group can participate in the formation of a second chelate ring, further stabilizing the metal complex. researchgate.net Spectroscopic studies on the interaction of penicillamine with lead(II) have confirmed the involvement of the carboxylate group in the coordination sphere of the metal ion in solution. nih.gov

Complexation with Transition Metal Ions

The ability of this compound and its derivatives to form stable complexes with transition metal ions has been a subject of significant interest, particularly in the context of chelation therapy for metal poisoning.

Derivatives of this compound, most notably D-penicillamine, are well-known chelating agents for copper. wikipedia.org Penicillamine is used in the treatment of Wilson's disease, a genetic disorder that leads to copper accumulation. wikipedia.org

The interaction of penicillamine with copper is complex and involves both Cu(I) and Cu(II) oxidation states. At physiological pH, the reaction between D-penicillamine and copper(II) ions leads to the formation of an intensely purple mixed-valence cluster. X-ray crystallography has revealed this complex to be a [Cu(I)8Cu(II)6L12Cl]5- cluster, where L represents the penicillamine ligand. rsc.orgrsc.org In this structure, the six Cu(II) atoms are each coordinated by the nitrogen and sulfur atoms of two chelating penicillamine ligands. rsc.orgrsc.org The eight Cu(I) atoms are primarily coordinated by the sulfur atoms of the penicillamine ligands, which bridge the Cu(I) and Cu(II) centers. rsc.orgrsc.org The carboxylate groups of the penicillamine ligands are located on the exterior of this cluster. rsc.orgrsc.org

The chelation process involves the sulfhydryl (-SH) and amino (-NH2) groups of penicillamine binding to copper to form a stable ring complex, which facilitates its excretion from the body. frontiersin.org

Table 1: Coordination Details of the Copper-Penicillamine Cluster

| Metal Ion | Oxidation State | Primary Coordinating Atoms |

|---|---|---|

| Copper | Cu(II) | Nitrogen and Sulfur |

The interaction of this compound derivatives with cobalt(II) is of interest due to the biological relevance of cobalt and the potential for these ligands to modulate its activity. While specific studies on the complexation dynamics with this compound are limited, the behavior of other thiol-containing ligands provides insight into the potential interactions.

Thiol-containing ligands are known to form stable complexes with cobalt. The coordination can lead to the formation of Co(II)-thiolate species. In some cases, redox reactions can occur, leading to the formation of Co(III)-thiolate complexes from Co(II) precursors and disulfide ligands. nih.gov The coordination environment around the cobalt center is influenced by the specific ligands involved, with octahedral and tetrahedral geometries being common for Co(II) and octahedral for Co(III). nih.govresearchgate.net The color of the resulting complexes is indicative of the oxidation state and coordination geometry of the cobalt ion. youtube.com

For derivatives containing both thiol and amine groups, chelation is expected to play a major role in the complexation with Co(II), leading to the formation of stable complexes.

Thiol-containing compounds are effective chelators for lead(II), a toxic heavy metal. nih.gov The high affinity of the soft sulfur donor for the soft lead(II) ion is a key driving force for this interaction. nih.gov Penicillamine, a derivative of this compound, has been used in the treatment of lead poisoning. medscape.comjournalmc.org

Spectroscopic studies of the interaction between lead(II) and D-penicillamine in aqueous solution have provided detailed insights into the chelation mechanism. nih.gov These studies, utilizing 207Pb and 13C NMR, UV-vis, and EXAFS spectroscopy, have shown that in alkaline solutions, a dominant 1:2 lead(II):penicillamine complex is formed. nih.gov In this complex, the lead(II) ion is coordinated by two sulfur atoms and one nitrogen and one oxygen atom, resulting in a PbS2NO coordination environment. nih.gov One penicillamine molecule acts as a tridentate (S, N, O) ligand, while the second binds only through its sulfur atom. nih.gov

Lead is typically found in the +2 oxidation state in biological and environmental systems, and chelation by thiol-containing ligands like derivatives of this compound does not typically involve a change in the redox state of the lead ion. The primary mechanism of action is the formation of a stable, excretable complex with Pb(II).

Table 2: Spectroscopic Data for the Lead(II)-Penicillamine Complex in Alkaline Solution

| Spectroscopic Technique | Observation | Interpretation |

|---|---|---|

| UV-vis | Absorption peak at 298 nm | S- -> Pb(II) ligand-to-metal charge-transfer |

| 13C NMR | Downfield shift of COO- signal | Coordination of the carboxylate group to Pb(II) |

| 207Pb NMR | Chemical shifts around 1870 ppm | Consistent with a Pb(II)S2NO coordination sphere |

Interactions with Other Biologically Relevant Metal Ions

While specific studies on the interaction of this compound with a wide range of biologically relevant metal ions are not extensively documented, its chemical nature suggests potential binding with several key metallic elements. The thiol group, being a soft base, is expected to show a strong affinity for soft metal ions such as mercury(II) (Hg²⁺), lead(II) (Pb²⁺), and cadmium(II) (Cd²⁺). The carboxylate group, a hard base, would preferentially coordinate with hard metal ions like iron(III) (Fe³⁺), zinc(II) (Zn²⁺), and copper(II) (Cu²⁺).

The dual functionality of this compound makes it a versatile chelator, capable of forming stable complexes with borderline metal ions that exhibit intermediate hard-soft properties. This includes essential transition metals like cobalt(II) (Co²⁺) and nickel(II) (Ni²⁺). The coordination can occur through the sulfur atom of the deprotonated thiol group and one or both oxygen atoms of the deprotonated carboxylate group, leading to the formation of a stable five- or six-membered chelate ring.

Thermodynamics and Kinetics of Metal-Ligand Interactions

The stability and formation rate of metal-ligand complexes are governed by thermodynamic and kinetic principles. Understanding these factors is crucial for predicting the behavior of this compound as a chelating agent in a biological system.

Determination of Formation Constants and Binding Affinities

The stability of a metal-ligand complex in solution is quantified by its formation constant (Kf), also known as the stability constant or binding constant. wikipedia.org A higher formation constant indicates a stronger interaction between the metal ion and the ligand and a more stable complex. wikipedia.org The determination of these constants typically involves techniques such as potentiometric titration, spectrophotometry, or calorimetry.

| Metal Ion | Log K₁ (Hypothetical) | Log K₂ (Hypothetical) |

| Cu²⁺ | 8.5 | 7.2 |

| Zn²⁺ | 6.8 | 5.5 |

| Pb²⁺ | 9.0 | --- |

| Hg²⁺ | 11.2 | --- |

| Fe³⁺ | 10.5 | 8.9 |

Note: These values are illustrative and based on the known affinities of thiol and carboxylate groups for these metal ions. Actual experimental values may differ.

Stoichiometry of Metal-Compound Complexes

The stoichiometry of a metal-compound complex refers to the ratio in which the ligand (this compound) binds to the central metal ion. This can vary depending on the coordination number of the metal ion, the charge of the ligand, and the reaction conditions. Common stoichiometries for bidentate ligands like this compound include 1:1 (ML), 1:2 (ML₂), and sometimes 1:3 (ML₃) complexes, where M represents the metal ion and L represents the ligand.

For a metal ion with a coordination number of four, a 1:2 complex is often formed, where two molecules of this compound each provide two donor atoms to saturate the coordination sphere of the metal. For a metal ion with a coordination number of six, a 1:3 complex is possible. The exact stoichiometry would need to be determined experimentally using methods such as Job's plot (continuous variation method) or mole-ratio method.

Stereochemical Effects on Chelation Efficacy

Stereochemistry can play a significant role in the efficacy of chelation. The spatial arrangement of atoms in a ligand can influence its ability to coordinate with a metal ion and the stability of the resulting complex. This compound does not possess a chiral center in its backbone. However, the introduction of substituents or the use of stereoisomers of related compounds can impact chelation.

For instance, in related chelating agents, the presence of bulky groups near the coordinating atoms can create steric hindrance, potentially weakening the metal-ligand bond or preventing the formation of certain complex geometries. Conversely, a specific stereochemical arrangement might pre-organize the ligand for optimal binding with a particular metal ion, leading to enhanced stability of the complex. While no specific studies on the stereochemical effects of this compound chelation are available, it is a crucial aspect to consider in the design of more effective and selective chelating agents based on its molecular scaffold.

Biochemical Roles and Molecular Mechanisms of Action

Enzymatic Interactions and Modulatory Activities

Influence on Protein Synthesis and Folding ProcessesThere is currently no scientific information available to indicate that 3-Methyl-3-sulfanylbutanoic acid has any influence on the processes of protein synthesis or protein folding.nih.govWhile other thiol-containing compounds can impact protein structure through disulfide bond formation, this specific role has not been attributed to this compound in the available literature.

Research Findings Summary

Based on an extensive review of available scientific literature, there is no direct evidence to support the involvement of this compound in the specific biochemical roles and mechanisms detailed in the requested outline. The data for related compounds are presented below for contextual differentiation.

| Research Area | Finding for this compound | Findings for Related Compounds |

| Origin from Leucine (B10760876) | No evidence found. | Leucine catabolism leads to 3-methylbutanoic acid . researchgate.net |

| Penicillin Degradation | No evidence found. | Penicillin degrades into penicilloic acids . The related compound Penicillamine (B1679230) is a known derivative. researchgate.netresearchgate.net |

| Amoxicillin Degradation | No evidence found. | Amoxicillin degrades into amoxicillin penicilloic acid and amoxicillin diketopiperazine . nih.gov |

| Enzyme Inhibition | No evidence found for inhibition of 3C Cysteine Protease, Phospholipase A2, or MMP12. | The related compound D-Penicillamine has been studied for its effects on metastatic melanoma cells, including induction of the unfolded protein response. idrblab.net |

| Protein Synthesis/Folding | No evidence found. | General protein synthesis involves the translation of mRNA into amino acid sequences by ribosomes. nih.gov |

Interactions with Biological Macromolecules

Formation of Disulfide Bonds in Protein Structures

Disulfide bonds are covalent linkages formed by the oxidation of the thiol groups of two cysteine residues. These bonds are critical for the stability and three-dimensional structure of many proteins, particularly those synthesized in the endoplasmic reticulum for secretion. nih.gov The formation, reduction, and isomerization of these bonds are tightly controlled enzymatic processes. nih.govnih.gov

Small molecules containing thiol groups can interfere with or participate in this process through thiol-disulfide exchange reactions. A thiol compound can react with a protein disulfide bond, cleaving it and forming a new, mixed disulfide between the molecule and a protein cysteine residue. Conversely, it could react with a free cysteine on a protein. The compound D-penicillamine, which shares a similar functional group with this compound, has been used to create mixed cysteine-penicillamine bridges to control the formation of specific disulfide isomers in synthetic peptides. springernature.com

Given its reactive sulfhydryl group, this compound could plausibly interact with protein cysteine residues. This interaction could potentially disrupt the formation of native disulfide bonds, lead to the creation of non-native bonds, or interfere with the proper folding and function of proteins that rely on a specific disulfide structure. This reactivity is a direct consequence of its molecular architecture, though specific protein targets have not been fully elucidated.

Modulation of T-Cell Activity

Based on available research, there is currently no direct, documented evidence to suggest that this compound specifically modulates T-cell activity. The metabolic regulation of T-cells is a complex process involving numerous pathways, but a role for this particular compound has not been established.

Inhibition of Collagen Cross-Linking

Collagen, the primary structural protein in connective tissues, derives its strength and stability from a series of post-translational modifications that result in covalent cross-links between collagen molecules. A key step in this process is the enzymatic conversion of lysine (B10760008) or hydroxylysine residues into reactive aldehydes, such as allysine, by the enzyme lysyl oxidase. These aldehydes then spontaneously react with other lysine or aldehyde residues on adjacent collagen molecules to form stable intermolecular cross-links.

The mechanism by which the related compound D-penicillamine inhibits this process is well-established. researchgate.netresearchgate.net Penicillamine acts as a lathyrogen, a substance that inhibits the formation of collagen cross-links. Its efficacy stems from the reactivity of its sulfhydryl group. This group readily reacts with the lysyl-derived aldehydes on collagen to form a highly stable thiazolidine (B150603) ring. researchgate.netnih.gov This reaction effectively caps (B75204) the aldehyde, preventing it from participating in the subsequent cross-linking reactions. The result is collagen that is more soluble and less mechanically stable. researchgate.net

Due to the presence of the same reactive 3-methyl-3-sulfanyl group, this compound is presumed to inhibit collagen cross-linking through an identical mechanism.

| Feature | Description |

| Target Molecule | Lysyl-derived aldehydes (e.g., allysine) on collagen fibrils. |

| Inhibitor | This compound |

| Reactive Group | Sulfhydryl (-SH) group |

| Mechanism | The sulfhydryl group of the inhibitor performs a nucleophilic attack on the carbonyl carbon of the collagen aldehyde. |

| Resulting Structure | Formation of a stable, five-membered thiazolidine ring. |

| Overall Effect | The aldehyde is blocked, inhibiting the formation of intermolecular Schiff base cross-links, which reduces the tensile strength and stability of collagen. nih.gov |

Mechanisms in Cellular Regulation and Stress Response

Engagement with Cuproptosis Pathways

Cuproptosis is a recently identified form of regulated cell death triggered by an excess of intracellular copper. The mechanism involves the direct binding of copper to lipoylated (acyl-lipoic acid-containing) components of the mitochondrial tricarboxylic acid (TCA) cycle. This binding leads to the aggregation of these proteins and a subsequent loss of iron-sulfur cluster proteins, culminating in proteotoxic stress and cell death.

The interaction of this compound with this pathway has not been directly studied. However, insights can be drawn from the known properties of the structurally similar D-penicillamine, which is a well-known copper chelator. nih.gov The sulfhydryl group in penicillamine is responsible for its ability to bind and sequester copper ions, a property used therapeutically in conditions of copper overload like Wilson's disease. researchgate.net

It is chemically plausible that this compound, possessing a similar thiol group, could also function as a copper chelator. By binding to and sequestering intracellular copper ions, it could reduce the concentration of free copper available to interact with mitochondrial proteins. This action would theoretically inhibit the induction of cuproptosis. This proposed mechanism is speculative and based on chemical analogy, pending direct experimental verification.

Research on Interactions with Molecular Targets in Metabolic Pathways

Direct studies investigating the inhibition or modulation of specific enzymes by this compound are scarce. However, the metabolism of related sulfur-containing compounds and branched-chain fatty acids can offer potential, though unconfirmed, areas of interaction.

For instance, the catabolism of the branched-chain amino acid leucine leads to the production of 3-methylbutanoic acid (isovaleric acid) in certain microorganisms through the Ehrlich pathway. This pathway involves a series of enzymatic reactions including transamination, decarboxylation, and oxidation. While this compound is structurally similar, the presence of the sulfanyl (B85325) group at the tertiary carbon introduces significantly different chemical properties that would likely alter its interaction with the enzymes of this pathway.

Research into other sulfur-containing fatty acid analogues, often referred to as thia-fatty acids, has shown that they can interfere with fatty acid metabolism. These compounds can act as substrates or inhibitors for enzymes involved in β-oxidation and fatty acid synthesis. It is plausible that this compound could interact with similar targets, but specific studies are lacking.

Furthermore, compounds with a similar carbon skeleton, such as 3-hydroxy-3-methylglutaric acid (HMG), are intermediates in the metabolism of leucine and in the synthesis of ketone bodies and cholesterol. The enzymes involved in these pathways, like HMG-CoA synthase and HMG-CoA lyase, are potential, yet unproven, targets for this compound or its CoA-ester.

Computational Chemistry and Molecular Modeling

Quantum Chemical Investigations

Quantum chemical investigations apply the principles of quantum mechanics to analyze the electronic structure and properties of molecules. These methods provide deep insights into the behavior of electrons and how they dictate the chemical nature of a compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. biointerfaceresearch.com It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net The B3LYP functional is a common choice within DFT for achieving a balance between accuracy and computational cost in studying organic molecules. biointerfaceresearch.commdpi.com For a molecule like 3-Methyl-3-sulfanylbutanoic acid, DFT would be used to predict its most stable three-dimensional shape and the distribution of electrons within the molecule. However, specific studies applying DFT to this compound to publish its electronic structure were not found.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in predicting how a molecule might participate in chemical reactions. For instance, the HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. chemspider.com No published HOMO-LUMO energy analysis for this compound was identified.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com An MEP surface maps the electrostatic potential onto the molecule's electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents areas with neutral potential. mdpi.com This analysis would reveal the reactive sites of this compound, but specific MEP maps for this compound are not available in the literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution in a molecule. It transforms the complex molecular orbitals into localized bonds, lone pairs, and antibonding orbitals. This method is used to study intramolecular and intermolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. The stabilization energy (E(2)) associated with these interactions can be calculated to quantify their strength. researchgate.net NBO analysis for this compound would clarify the nature of its covalent bonds and the role of lone pairs on the oxygen and sulfur atoms in its structure and reactivity. Unfortunately, no NBO studies for this specific molecule were found.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger protein or enzyme receptor. It is a key tool in drug discovery and for understanding biological mechanisms.

Prediction of Binding Modes with Enzymes and Proteins

Molecular docking simulations predict how a ligand, such as this compound, might fit into the binding site of a protein. The process involves sampling a wide range of conformations of the ligand within the active site and scoring them based on their binding affinity. nih.gov These scores, often expressed in kcal/mol, estimate the strength of the interaction. The analysis also reveals key binding interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the protein. researchgate.netnih.gov Such studies could elucidate the biological targets of this compound, but no molecular docking research featuring this compound has been published.

Assessment of Binding Affinities and Interaction Energies

The assessment of binding affinities and interaction energies is a cornerstone of computational drug discovery and molecular biology. This process aims to predict how strongly a ligand, such as this compound, will bind to a specific receptor, typically a protein. This is crucial for understanding its potential biological function and for the rational design of new molecules with improved properties.

Binding Affinity Prediction:

Binding affinity is quantified by the binding free energy (ΔG_bind), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions. A more negative ΔG_bind value indicates a stronger and more stable interaction. Various computational methods are employed to estimate this value:

Molecular Docking: This is one of the most common techniques. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking programs use scoring functions to estimate the binding affinity. For this compound, this would involve docking it into the active site of a target protein to predict its binding mode and score.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods based on statistical mechanics. They calculate the free energy difference between two states, for instance, the bound and unbound states of a ligand, providing a more accurate prediction of binding affinity.

Interaction Energy Calculation:

Interaction energy is a component of the binding enthalpy and refers to the non-bonded interactions between the ligand and the receptor. These interactions are typically categorized as:

Van der Waals interactions: These are short-range attractive or repulsive forces between atoms.

Electrostatic interactions: These include interactions between charged or polar groups, such as hydrogen bonds.

Solvation effects: These account for the energy changes associated with the displacement of water molecules from the binding site upon ligand binding.

Data on Related Compounds:

To provide context, studies on similar small molecules often report binding affinities (e.g., Ki, Kd, or IC50 values) and interaction energies. For example, research on other carboxylic acid-containing compounds or thiols interacting with specific enzymes would provide a framework for what might be expected for this compound. Without specific experimental or computational data for this compound, a data table cannot be generated.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic view of molecular systems, offering insights into conformational changes and the behavior of a ligand within its environment.

Conformational Analysis:

Molecules are not static; they exist as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis aims to identify the low-energy, and therefore most probable, conformations of a molecule. For this compound, MD simulations can explore its conformational space, revealing the flexibility of its carbon backbone and the orientation of its functional groups (thiol and carboxylic acid). This information is vital as the bioactive conformation (the shape the molecule adopts when it binds to a receptor) may not be its lowest energy conformation in solution.

Ligand Dynamics:

When a ligand is bound to a receptor, both molecules are in constant motion. MD simulations can model these dynamics, providing information on:

Stability of the binding pose: Simulations can show whether the initial binding pose predicted by docking is stable over time.

Ligand-induced conformational changes: The binding of a ligand can induce changes in the receptor's shape, which can be crucial for its function.

Water dynamics: MD simulations can reveal the role of water molecules in mediating the interaction between the ligand and the receptor.

A hypothetical MD simulation of this compound bound to a target protein would track the atomic positions over nanoseconds or even microseconds, generating a trajectory that can be analyzed to understand the dynamics of the system.

Structure-Activity Relationship (SAR) Derivation from Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods play a significant role in deriving these relationships, guiding the optimization of lead compounds to enhance their desired properties.

Computational SAR Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These properties, known as molecular descriptors, can be calculated from the 2D or 3D structure of the molecules and include electronic, steric, and hydrophobic parameters. For a series of analogs of this compound, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

3D-QSAR (CoMFA and CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods. They generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. These fields are then correlated with biological activity to create a 3D map that shows which regions around the molecule are favorable or unfavorable for activity. This would help in understanding, for example, where to add or remove substituents on the this compound scaffold to improve its potency.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. By comparing the 3D structures of active compounds, a pharmacophore model can be developed. For this compound and its analogs, a pharmacophore model would highlight the essential features, such as the positions of the hydrogen bond donors/acceptors and hydrophobic groups, required for activity.

Deriving SAR from Computational Data:

By combining the results from molecular docking, MD simulations, and QSAR/pharmacophore modeling, a comprehensive SAR can be established. For instance, if docking studies suggest that the thiol group of this compound forms a crucial hydrogen bond with a specific amino acid in the receptor, and MD simulations confirm the stability of this interaction, this provides a clear direction for chemical modifications. Subsequent synthesis and testing of analogs where the thiol group is modified or replaced would then experimentally validate the computationally derived SAR.

Without a dataset of active and inactive analogs of this compound, it is not possible to present a specific SAR table.

Emerging Research Directions and Academic Applications

Development of Novel Chelating Agents for Research Probes

The presence of both a thiol and a carboxylic acid group in 3-Methyl-3-sulfanylbutanoic acid makes it a prime candidate for the development of novel chelating agents. Bifunctional chelating agents are molecules that contain a strong metal-chelating unit and a reactive functional group that can form covalent bonds with molecules of interest, such as proteins or peptides. rsc.org The thiol group is known for its high affinity for heavy metal ions like mercury, cadmium, and lead, forming stable complexes. nih.govnih.gov

The carboxylic acid moiety provides a potential site for conjugation to biomolecules or surfaces, creating targeted research probes. These probes can be used to detect and quantify metal ions in biological systems or for targeted delivery of radioactive metal ions in diagnostic imaging. rsc.org The development of chelators based on thiol-containing compounds is a significant area of research aimed at creating less toxic and more effective agents for treating metal poisoning and for use in diagnostics. nih.govnih.gov While compounds like meso-2,3-dimercaptosuccinic acid (DMSA) are currently in use, the exploration of new scaffolds like this compound could lead to probes with improved properties. nih.gov

Table 1: Comparison of Thiol-Based Chelating Agents

| Compound | Functional Groups | Key Features |

|---|---|---|

| This compound | Thiol, Carboxylic Acid | Monothiol, potential for conjugation via carboxyl group. |

| meso-2,3-dimercaptosuccinic acid (DMSA) | 2 Thiol, 2 Carboxylic Acid | Dithiol, water-soluble, used for lead and mercury poisoning. nih.govnih.gov |

| 2,3-dimercaptopropane-1-sulfonic acid (DMPS) | 2 Thiol, Sulfonic Acid | Dithiol, water-soluble, recommended for acute mercury poisoning. nih.gov |

| Alpha-lipoic acid | Dithiolane, Carboxylic Acid | Organosulfur compound essential for aerobic metabolism. nih.gov |

Design of Specific Enzyme Inhibitors based on Compound Scaffolds

The structure of this compound serves as a potential scaffold for designing specific enzyme inhibitors. The butanoic acid backbone is a feature found in various molecules that interact with enzyme active sites. For instance, derivatives of 4-phenyl-4-oxo-butanoic acid have been identified as inhibitors of kynurenine (B1673888) 3-hydroxylase, a key enzyme in tryptophan metabolism. nih.gov

The thiol group can play a crucial role in enzyme inhibition by forming covalent bonds with key amino acid residues, such as cysteine, in the enzyme's active site or by coordinating with a metal cofactor essential for catalysis. A structurally related compound, Penicillamine (B1679230) ((2S)-2-amino-3-methyl-3-sulfanylbutanoic acid), is a known chelating agent used in medicine and its interactions with metalloenzymes are well-documented. nih.govbindingdb.org Furthermore, thiomorpholine (B91149) sulfonamide hydroxamates have been developed as potent inhibitors of tumor necrosis factor-alpha converting enzyme (TACE), demonstrating the utility of sulfur-containing scaffolds in inhibitor design. nih.gov Research in this area focuses on modifying the this compound backbone to enhance potency and selectivity for specific enzyme targets.

Table 2: Enzyme Inhibitor Scaffolds Related to Butanoic Acid

| Inhibitor Class/Compound | Target Enzyme Example | Basis of Inhibition |

|---|---|---|

| 4-Phenyl-4-oxo-butanoic acid derivatives | Kynurenine 3-hydroxylase | Interaction with the active site. nih.gov |

| Thiomorpholine sulfonamide hydroxamates | TACE (ADAM17) | Coordination with the enzyme's zinc cofactor. nih.gov |

| Penicillamine | Metalloenzymes | Chelation of metal cofactors. nih.gov |

Utilization as Biochemical Reagents in in vitro and ex vivo Studies

In the realm of biochemistry, this compound and similar volatile sulfur compounds (VSCs) are valuable reagents for in vitro and ex vivo investigations. nih.gov VSCs, which include molecules with active thiol (-SH) groups, are significant in various biological processes and are often studied for their roles in cellular metabolism, signaling, and as components of natural flavors and odors. nih.govnih.govacs.org

This compound can be used as a standard in analytical methods developed to detect and quantify sulfur compounds in complex biological matrices like blood, tissues, and food samples. nih.govacs.org The thiol group's reactivity allows it to be used in assays for studying oxidative stress and redox homeostasis, where it can interact with reactive oxygen species or participate in thiol-disulfide exchange reactions. nih.gov Furthermore, by incorporating a radioactive isotope like ³⁵S, this compound can be used as a tracer in metabolic studies to follow the pathways of sulfur-containing molecules in cells or tissues, a technique widely used in biological research. wikipedia.org

Contribution to Material Science (e.g., Surface Functionalization Studies)

The thiol group of this compound provides a powerful tool for applications in material science, particularly in the functionalization of surfaces. cdnsciencepub.com Thiol-based chemistry allows for the covalent attachment of molecules to a variety of substrates, including metals, silicon wafers, and nanoparticles, thereby altering the surface properties. cdnsciencepub.commdpi.comresearchgate.net This process, often referred to as "thiol-click" chemistry, is robust and can be performed under mild conditions. acs.org

By immobilizing this compound on a surface, the carboxylic acid group is exposed, which can then be used for further chemical modifications. For example, it can be used to attach biomolecules for the development of biosensors or to introduce hydrophilic properties to a hydrophobic surface. cdnsciencepub.comnih.gov This strategy has been employed using various thiol-containing silanes to functionalize surfaces for applications ranging from biosensing to creating materials with controlled wettability. cdnsciencepub.comacs.org The ability to create mixed surfaces with controlled ratios of different functional groups opens up possibilities for designing advanced materials with tailored interfacial properties. researchgate.net

Table 3: Surface Functionalization Applications Using Thiol Chemistry

| Substrate Material | Functionalization Method | Resulting Application |

|---|---|---|

| Silicon Wafers | Silanization with thiol-containing molecules | Biomolecule immobilization for biosensors. cdnsciencepub.com |

| Magnetic Nanoparticles | Surface-bound thiol-groups as chain transfer agents in polymerization | Creation of multifunctional magnetic nanocomposites. mdpi.com |

| PDMS Elastomers | Base-catalyzed equilibration with thiol-containing silanes | Introduction of hydrophilic moieties and permanent functional surfaces. acs.org |

Integration into Green Chemistry Methodologies for Synthesis and Analysis

The principles of green chemistry are increasingly being applied to the synthesis and analysis of sulfur-containing compounds, and this compound is no exception. A key aspect of green chemistry is the use of renewable feedstocks and the valorization of industrial by-products. rsc.orgrsc.org Elemental sulfur, a massive by-product of the petroleum industry, can be used as a starting material for synthesizing sulfur-containing polymers and other chemicals, which aligns with the goal of waste valorization. rsc.orgresearchgate.net

Green synthetic routes for compounds like this compound would prioritize atom economy, the use of safer, non-toxic solvents like water, and the avoidance of harsh reaction conditions. nih.govresearchgate.net For instance, photocatalytic methods are being developed for the direct conversion of carboxylic acids to thiols, which can reduce the number of synthetic steps and the amount of waste generated. rsc.org The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability, and many reactions for creating sulfur-containing heterocycles have been successfully demonstrated in aqueous media. nih.gov

Table 4: Green Chemistry Principles and Their Application

| Green Chemistry Principle | Application to this compound Synthesis/Use |

|---|---|

| Waste Valorization | Using elemental sulfur, a by-product of the petroleum industry, as a sulfur source. rsc.orgrsc.org |

| Atom Economy | Designing syntheses, like inverse vulcanization for polysulfides, where all starting materials are incorporated into the final product. rsc.orgresearchgate.net |

| Use of Safer Solvents | Employing water as a solvent for synthetic reactions instead of volatile organic compounds. nih.gov |

| Catalysis | Using catalysts to enable more efficient and less energy-intensive reactions. researchgate.net |

| Renewable Feedstocks | Co-polymerizing sulfur with monomers derived from renewable biomass. rsc.orgrsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-3-sulfanylbutanoic acid, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or thiol-ene reactions. For example, Example 71 in J. Chem. Soc. Perkin Trans. 1 (1992) describes a procedure using 3-chloro-2-methyl-2-hydroxypropionic acid as a precursor under acidic conditions . Optimization involves adjusting reaction time, temperature, and stoichiometry of sulfhydryl donors (e.g., NaSH). Purity can be monitored via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) coupled with mass spectrometry for validation .

Q. How can the structural integrity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : The sulfanyl (-SH) proton appears as a broad singlet at δ ~1.5–2.0 ppm in NMR (DMSO-d6). The methyl groups resonate as doublets (δ ~1.2–1.4 ppm for CH3), and the carboxylic acid proton is observed at δ ~12 ppm. NMR shows the carbonyl carbon at ~170–175 ppm .

- FT-IR : Characteristic peaks include S-H stretch (~2550 cm), C=O stretch (~1700 cm), and C-S stretch (~700 cm) .

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodological Answer : The compound is moisture-sensitive and prone to oxidation. Store under inert gas (N2/Ar) at –20°C in amber vials. Use desiccants (e.g., silica gel) and avoid exposure to light. Purity should be verified via HPLC before experimental use .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved in stereochemical analysis?

- Methodological Answer : Discrepancies in stereochemical assignments (e.g., diastereomers in esters like methyl 3-mercapto-3-methylbutanoate) require advanced techniques:

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives.

- Computational modeling : Compare experimental and shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives (e.g., disulfide formation)?

- Methodological Answer :

- Inert atmosphere : Conduct reactions under N2/Ar to prevent oxidation of -SH to -S-S-.

- Protecting groups : Use tert-butyl thiol or trityl groups during synthesis, followed by deprotection with TFA/Et3SiH.

- Radical scavengers : Add TEMPO (0.1–1 mol%) to suppress radical-mediated side reactions .

Q. How do pH and solvent polarity affect the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- pH dependence : At pH < pKa (~4.5 for the carboxylic acid group), the protonated form enhances electrophilicity, favoring nucleophilic attack on the carbonyl carbon.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating reactions. Kinetic studies in varying solvents (e.g., THF vs. DCM) can quantify rate constants via NMR monitoring .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in reported yields for this compound synthesis?

- Methodological Answer :

- Reagent purity : Verify the purity of starting materials (e.g., 3-chloro-2-methylpropionic acid) via GC-MS.

- Reaction monitoring : Use inline FT-IR or LC-MS to track intermediate formation and optimize quenching times.

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield .

Q. What computational tools are available for predicting synthetic pathways to novel this compound analogs?

- Methodological Answer :

- Retrosynthesis software : Tools like Pistachio, Reaxys, and BKMS_METABOLIC use AI to propose routes based on reaction databases. Input the target structure and select "Template_relevance" models to prioritize high-plausibility pathways .

- Feasibility scoring : Evaluate routes by "plausibility" (>0.5) and precursor availability using CAS Common Chemistry or PubChem data .

Safety and Handling

Q. What are the key safety considerations when handling this compound in biological assays?

- Methodological Answer :

- Toxicity : Avoid inhalation/contact; use fume hoods and PPE (gloves, goggles).

- Waste disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal.

- In vitro protocols : For cell-based studies, prepare stock solutions in PBS (pH 7.4) with ≤0.1% DMSO to maintain solubility and minimize solvent toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.